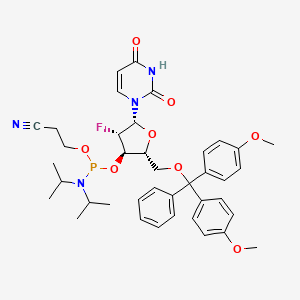

2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite

描述

属性

IUPAC Name |

3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35+,36-,37-,53?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQPAYRJJMYQX-CPBIVIIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46FN4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 2 Deoxy Ara U 3 Phosphoramidite and Its Analogues

Synthesis of 2'-Fluoro-2'-deoxy-arabino-uridine Nucleosides

The foundational step in preparing 2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite is the synthesis of the 2'-fluoro-2'-deoxy-arabino-uridine nucleoside. This process involves intricate stereoselective reactions and robust protecting group strategies to ensure the correct configuration and facilitate subsequent chemical modifications.

Stereoselective Synthetic Routes and Precursors

The synthesis of 2'-deoxy-2'-fluoroarabinonucleosides typically follows a convergent approach, where a fluorinated sugar moiety is coupled with a nucleobase. mdpi.comnih.gov A common precursor for the synthesis of 2'-fluoroarabinothymidine is 1,3,5-tri-O-benzoyl-d-ribose. nih.gov The introduction of the fluorine atom at the 2'-position with the desired arabino configuration is a key stereoselective step.

One established method involves the treatment of a suitable precursor, such as a ribose derivative, with diethylaminosulfur trifluoride (DAST). nih.gov For instance, the fluorination of 1,3,5-tri-O-benzoyl-d-ribose with DAST in dichloromethane (B109758) yields the corresponding fluorinated sugar. nih.gov Following fluorination, the sugar is typically converted to a glycosyl donor, such as a bromo-sugar, by treatment with HBr in acetic acid. nih.gov This activated sugar can then be coupled with a silylated nucleobase, like bis-silyated thymine (B56734) or cytosine, to form the desired nucleoside. nih.gov

Chemo-enzymatic methods have also been explored for the stereoselective synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine (B94841) nucleosides. nih.gov These methods can involve the stereoselective phosphorylation of a 1-bromo-2-deoxy-2-fluoroarabinofuranose derivative, followed by an enzymatic glycosylation reaction to introduce the purine base. nih.gov This approach has been shown to produce important 2'F-araNs with high purity. nih.gov

| Precursor | Reagent | Key Transformation | Resulting Intermediate |

| 1,3,5-tri-O-benzoyl-d-ribose | Diethylaminosulfur trifluoride (DAST) | Stereoselective fluorination at the 2' position | Fluorinated sugar derivative |

| Fluorinated sugar | Hydrogen bromide/Acetic acid | Formation of a glycosyl bromide | 1-bromo-2-deoxy-2-fluoro-arabinofuranose derivative |

| Glycosyl bromide | Silylated pyrimidine (B1678525) or purine base | N-glycosylation | Protected 2'-fluoro-2'-deoxy-arabino-nucleoside |

| 1-bromo-2-deoxy-2-fluoroarabinofuranose | Phosphorylation followed by enzymatic glycosylation | Stereoselective introduction of phosphate (B84403) and purine base | 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleoside |

Protecting Group Strategies for Arabino-Uridine Analogues

Protecting groups are essential to prevent unwanted side reactions at various functional groups of the nucleoside during synthesis. The selection of these groups is critical and depends on their stability under different reaction conditions and the ease of their removal.

For the 5'-hydroxyl group, the dimethoxytrityl (DMT) group is commonly used due to its stability and the fact that it can be easily removed under acidic conditions. glenresearch.com The exocyclic amino groups of cytosine and adenine (B156593) are typically protected with benzoyl (Bz) and other acyl groups, respectively. broadpharm.com

The 3'-hydroxyl group is generally left unprotected for the subsequent phosphitylation step. However, during the initial synthesis of the nucleoside, it is often protected, for example, with a benzoyl group, which is later removed. nih.gov The removal of benzoyl groups from the sugar moiety is typically achieved by treatment with concentrated aqueous ammonia (B1221849) in methanol. nih.gov

| Functional Group | Protecting Group | Deprotection Condition |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Dilute organic acid |

| Exocyclic Amino (Cytosine) | Benzoyl (Bz) | Aqueous ammonia/ethanol (B145695) mixture |

| 3',5'-Hydroxyls (during synthesis) | Benzoyl (Bz) | Concentrated aqueous ammonia in methanol |

Phosphoramidite (B1245037) Derivatization Chemistry

Once the protected 2'-fluoro-2'-deoxy-arabino-uridine nucleoside is synthesized, it is converted into a phosphoramidite. This phosphoramidite is the reactive monomer used in automated solid-phase oligonucleotide synthesis.

Regioselective Phosphitylation Techniques

The key step in preparing the phosphoramidite is the regioselective introduction of a phosphitylating agent at the 3'-hydroxyl group of the protected nucleoside. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is carried out in an anhydrous aprotic solvent, such as dichloromethane, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). umich.edu

The high reactivity of the phosphitylating agent with the sterically accessible 3'-hydroxyl group ensures the regioselectivity of the reaction. The resulting this compound is then purified, typically by silica (B1680970) gel chromatography. umich.edu

Optimization of Phosphoramidite Stability and Reactivity

The stability of the phosphoramidite product is crucial for its storage and successful use in oligonucleotide synthesis. The presence of the 2-cyanoethyl protecting group on the phosphorus atom enhances the stability of the phosphoramidite. The final product is often obtained as a stable foam, which can be stored for several months at low temperatures under anhydrous conditions. umich.edu If a foam does not form readily, co-evaporation with diethyl ether can be employed. umich.edu

The reactivity of the phosphoramidite is also a critical factor. During oligonucleotide synthesis, longer coupling times may be required for 2'F-ANA phosphoramidite monomers compared to standard DNA phosphoramidites to ensure efficient incorporation into the growing oligonucleotide chain. umich.edu For the synthesis of phosphorothioate (B77711) analogs, longer sulfurization times are also necessary. umich.edu The thermal stability of phosphoramidites is an important consideration for process safety, as some can exhibit significant degradation at elevated temperatures. entegris.com

Advanced Synthetic Strategies for Related 2'-Fluoro-arabinonucleosides (e.g., 2',4'-difluoroarabino-uridine)

The synthetic principles applied to 2'-fluoro-2'-deoxy-ara-U can be extended to create more complex analogues with potential therapeutic benefits. For instance, the synthesis of 2',4'-difluoro-nucleosides represents a further advancement in this area. The introduction of a second fluorine atom at the 4'-position can significantly alter the nucleoside's conformational properties and biological activity. rsc.orgresearchgate.net

The synthesis of these more complex analogues often requires multi-step procedures and the development of novel synthetic routes. These strategies may involve the synthesis of a pre-fluorinated sugar scaffold, which is then coupled with the desired nucleobase. The development of such advanced synthetic strategies is crucial for expanding the chemical space of fluorinated nucleoside analogues for various applications. nih.govnih.gov

Oligonucleotide Synthesis Incorporating 2 Fluoro 2 Deoxy Ara U 3 Phosphoramidite

Solid-Phase Oligonucleotide Synthesis Protocols

Chemical synthesis on a solid support remains the cornerstone for producing custom oligonucleotides. The phosphoramidite (B1245037) method is the most prevalent, involving a cycle of four chemical reactions to add one nucleotide at a time to a growing chain attached to a solid support. atdbio.comtwistbioscience.com The use of 2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite in this process requires specific adjustments to standard protocols to ensure efficient synthesis.

The assembly of 2'-fluoro-arabinonucleic acid (2'F-ANA) sequences, including those containing 2'-F-araU, generally follows the same steps as standard DNA synthesis: detritylation, coupling, capping, and oxidation. umich.edu However, the steric hindrance and altered reactivity caused by the 2'-fluoro-arabino configuration necessitate modifications to the reaction conditions to achieve high coupling efficiencies.

A key adaptation is the extension of the coupling time. While standard deoxynucleoside phosphoramidites may require as little as 1.5 minutes for coupling, 2'-F-ara-phosphoramidites, including the uridine (B1682114) analogue, require significantly longer wait times, often around 15 minutes. umich.edu Some protocols suggest coupling times ranging from 10 to 30 minutes for modified nucleotides to ensure the reaction proceeds to completion. nih.govnih.gov

The choice of activator is also crucial. Activators like tetrazole or its derivatives, such as 4,5-dicyanoimidazole (B129182) (DCI), are used to protonate the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. nih.govnih.gov The concentration of the phosphoramidite solution, typically around 0.08–0.15 M in anhydrous acetonitrile, is also a key parameter for successful coupling. umich.edunih.gov

Table 1: Comparison of Standard DNA vs. 2'F-ANA Solid-Phase Synthesis Conditions

| Parameter | Standard DNA Synthesis | 2'F-ANA Synthesis |

| Phosphoramidite | 2'-deoxynucleoside-3'-phosphoramidite | 2'-Fluoro-2'-deoxy-ara-nucleoside-3'-phosphoramidite |

| Coupling Time | ~1.5 minutes | 10 - 30 minutes umich.edunih.gov |

| Activator | Tetrazole, DCI, etc. | Tetrazole, DCI, etc. nih.gov |

| Phosphoramidite Conc. | ~0.1 M | ~0.08 - 0.15 M nih.gov |

Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the phosphates and nucleobases must be removed. glenresearch.com For oligonucleotides containing 2'-F-araU, this deprotection step is critical and must be carefully controlled to prevent the formation of unwanted byproducts.

A common deprotection strategy involves treating the solid support with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (e.g., 3:1 v/v) at an elevated temperature (e.g., 55°C) for several hours (e.g., 16 hours). nih.gov This process removes the cyanoethyl phosphate-protecting groups and the acyl protecting groups on the nucleobases. umich.edu

2'F-ANA oligonucleotides exhibit remarkable stability under basic conditions. glenresearch.com Studies have shown that in 1 M NaOH at 65°C, 2'F-ANA has a half-life of approximately 20 hours, whereas RNA is completely degraded within minutes. nih.gov This inherent stability minimizes degradation of the oligonucleotide backbone during alkaline hydrolysis, a common source of byproducts in RNA synthesis.

However, other side reactions common to phosphoramidite chemistry can still occur. These include:

N-branched Oligonucleotides: If the exocyclic amino group of a nucleobase is not properly protected, it can react with an incoming phosphoramidite, leading to a branched chain. This can be a particular issue with cytidine-derivatized supports. researchgate.net

N3 Cyanoethylation: Acrylonitrile, a byproduct of cyanoethyl group removal, can alkylate the N-3 position of thymidine (B127349) or uridine, resulting in a +53 Da adduct. This side reaction can be minimized by using scavengers like methylamine, often in an AMA (ammonium hydroxide/methylamine) solution. glenresearch.com

GG Dimer Addition: The acidic nature of activators can cause premature detritylation of dG phosphoramidites during coupling, leading to the formation and incorporation of a GG dimer, which appears as an n+1 impurity. glenresearch.com

Careful execution of the synthesis and deprotection protocols, followed by purification via methods like HPLC or polyacrylamide gel electrophoresis (PAGE), is essential to isolate the desired full-length 2'-F-araU-containing oligonucleotide. umich.edunih.gov

Enzymatic Polymerization and Ligation of 2'-Fluoro-arabinonucleotides

Enzymatic methods provide an alternative pathway for synthesizing and manipulating oligonucleotides containing modified nucleotides. These approaches leverage the catalytic power of enzymes like polymerases and ligases, often under milder, aqueous conditions compared to chemical synthesis.

Several DNA polymerases have been shown to accept 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs), including the uridine triphosphate (2'F-araUTP), as substrates. nih.gov This allows for the template-dependent incorporation of 2'-F-araU into a growing nucleic acid chain. nih.govrsc.org

The structural similarity of 2'F-ANA to DNA is a key factor in its acceptance by these enzymes. rsc.org Research has demonstrated that various DNA polymerases can recognize and incorporate 2'F-araNTPs, enabling the synthesis of DNA-FANA chimeric molecules. nih.gov However, the efficiency of incorporation can vary depending on the specific polymerase and the sequence context. To enhance this process, mutant DNA polymerases have been engineered. These specialized enzymes exhibit improved accuracy and efficiency in synthesizing 2'F-modified nucleic acids. nih.govrsc.org For example, Tgo DNA polymerase (exo-) has demonstrated proficiency in performing PCR with a mixture of dNTPs and fNTPs (FANA NTPs), yielding DNA–FANA chimeras with high efficiency and fidelity. rsc.orgresearchgate.net

Table 2: Examples of Polymerases Used for 2'F-araNTP Incorporation

| Polymerase Type | Observation | Reference |

| Various DNA Polymerases | Preliminary data show 2'F-araNTPs are substrates. | nih.gov |

| Tgo DNA Polymerase (exo-) | Proficient in PCR with dNTPs and fNTPs to yield DNA-FANA chimeras. | rsc.orgresearchgate.net |

| Mutant Taq Polymerases | Engineered mutants (e.g., SFM4-3, SFM4-6) show improved accuracy for 2'F XNA synthesis. | rsc.org |

The primary enzymatic method for incorporating 2'-F-araU is template-dependent synthesis . In this approach, a polymerase uses a pre-existing DNA or RNA template to guide the sequential addition of nucleotides, including 2'F-araUTP, to a primer. rsc.org This method is fundamental to techniques like PCR and primer extension, allowing for the creation of specific sequences containing the desired modification. rsc.org Studies have shown that DNA-FANA chimeric templates are generally well-recognized by polymerase enzymes for synthesizing complementary strands. nih.gov

Template-independent synthesis offers a different paradigm, creating nucleic acid sequences without a guiding template. biorxiv.orgresearchgate.net While much of the development in this area has focused on RNA synthesis using enzymes like poly(U) polymerase, the principles could be extended to modified nucleotides. biorxiv.orgresearchgate.net This method often employs reversible terminator nucleotides, where an enzyme adds a single, blocked nucleotide. After deblocking, the next nucleotide can be added in a controlled, stepwise fashion. biorxiv.org This approach has been successfully used to incorporate other 2'-fluoro modified ribonucleotides (2'-F-RNA), suggesting its potential applicability for 2'-F-ara-nucleotides in the future. biorxiv.org

In addition to polymerization, enzymatic ligation is a crucial tool for assembling longer nucleic acid strands from shorter, synthetically accessible fragments. rsc.org Research has shown that 2'F-ANA strands can be successfully joined using DNA ligases.

Specifically, T4 DNA ligase can effectively ligate a phosphorylated 2'F-ANA oligonucleotide to an adjacent upstream 2'F-ANA oligonucleotide. rsc.orgnih.gov This reaction is typically facilitated by a complementary DNA "splint" strand that hybridizes to both 2'F-ANA fragments, bringing their ends (the 5'-phosphate of one and the 3'-hydroxyl of the other) into close proximity for the ligase to act upon. rsc.orgresearchgate.net This methodology has been used to reconstruct functional FANA molecules, such as an RNA-cleaving FANAzyme, from two separate, chemically synthesized fragments. rsc.orgnih.gov The ability to ligate 2'F-ANA strands enzymatically significantly expands the possibilities for creating large and complex constructs incorporating 2'-F-araU.

Structural and Conformational Impact of 2 Fluoro Arabinonucleic Acid 2 F Ana Modifications

Sugar Pucker Conformation Analysis in 2'F-arabinonucleosides

The sugar pucker of a nucleoside is typically described by the pseudorotational phase angle, which defines the conformation as being in the North (C3'-endo), South (C2'-endo), East (O4'-endo), or West (C4'-exo) region. While DNA predominantly adopts a South (C2'-endo) pucker, characteristic of B-form helices, RNA favors a North (C3'-endo) pucker, leading to A-form helices.

In 2'F-ANA, the 2'-fluoro substituent introduces a strong gauche effect, an interaction between the ring oxygen (O4') and the 2'-fluorine. oup.com This stereoelectronic effect, along with the minimization of steric clashes, significantly influences the sugar pucker. researchgate.net X-ray crystallography and NMR studies have consistently shown that 2'F-ANA nucleosides favor an O4'-endo (East) conformation. oup.comnih.govnih.gov This Eastern pucker is considered intermediate between the classical North and South conformations. nih.gov Some studies also indicate a preference for a South/East pucker, with a clear avoidance of Northern and even South-Eastern conformations. nih.govresearchgate.net This contrasts with the C3'-endo (North) pucker observed in 2'-fluoro-ribonucleic acid (2'F-RNA). researchgate.netglenresearch.com

The preference for the O4'-endo pucker in 2'F-ANA is a key factor in its ability to form stable duplexes with both DNA and RNA. oup.com This conformation is well-suited for incorporation into a B-form DNA duplex geometry. oup.comnih.gov While individual 2'F-ANA nucleosides may show a preference for a southern-type conformation, within a duplex, they consistently adopt the O4'-endo pucker. oup.com In some contexts, such as within a B-form DNA duplex, 2'F-ANA can also adopt a pure C2'-endo (South) conformation. nih.govrcsb.org

| Context | Predominant Sugar Pucker | Conformational Bias | References |

|---|---|---|---|

| Single 2'F-arabinonucleoside | O4'-endo / C2'-endo | South/East | researchgate.netoup.com |

| 2'F-ANA within a B-form DNA duplex | O4'-endo or C2'-endo | East or South | oup.comnih.govrcsb.org |

| 2'F-ANA strand in a 2'F-ANA/RNA hybrid | O4'-endo | East | oup.comnih.govnih.govnih.gov |

| 2'F-ANA strand in a 2'F-ANA/DNA hybrid | O4'-endo | East | oup.com |

Further modifications to the sugar ring can modulate the conformational preferences of 2'F-arabinonucleosides. For instance, the introduction of a fluorine atom at the 4' position has been shown to significantly alter the sugar pucker. A 4'-fluoro substituent can override the inherent conformational preference of the 2'-substituent and steer the sugar pucker towards a C3'-endo (North) conformation. researchgate.net This is noteworthy because the typical South/East pucker of 2'F-ANA is switched to a North conformation upon the introduction of a 4'-substituent. researchgate.net This ability to modulate the sugar pucker through additional modifications provides a powerful tool for the rational design of oligonucleotides with specific structural and functional properties.

Helical Conformation of 2'F-ANA Containing Duplexes

Similarly, 2'F-ANA/DNA duplexes also exhibit characteristics that are compatible with a B-form helix. glenresearch.com The O4'-endo pucker of 2'F-ANA can be accommodated within a B-DNA structure without significant distortion. oup.comnih.gov However, some studies suggest that fully modified 2'F-ANA duplexes can adopt a B-form geometry with all arabinose units in a pure C2'-endo conformation. nih.govrcsb.org

| Duplex Type | Overall Helical Conformation | 2'F-ANA Strand Sugar Pucker | Complementary Strand Sugar Pucker | References |

|---|---|---|---|---|

| 2'F-ANA/RNA | A-like (Intermediate between A and B) | O4'-endo (East) | C3'-endo (North) | oup.comnih.govnih.gov |

| 2'F-ANA/DNA | B-like | O4'-endo (East) or C2'-endo (South) | C2'-endo (South) | oup.comnih.govglenresearch.com |

The increased thermal stability of duplexes containing 2'F-ANA is attributed in part to the conformational pre-organization of the sugar. nih.govoup.comresearchgate.net The 2'-fluoro substituent restricts the flexibility of the furanose ring, biasing it towards the O4'-endo pucker. oup.comnih.gov This pre-organization reduces the entropic penalty of duplex formation, as the single-stranded 2'F-ANA is already in a conformation that is favorable for hybridization. nih.govoup.comnih.gov NMR studies have shown that the arabinose sugars in both 2'F-ANA/RNA and ANA/RNA duplexes are quite rigid compared to the dynamic deoxyribose sugars in a DNA/RNA duplex. mcgill.ca This rigidity, however, does not fully explain the significant difference in thermal stability between 2'F-ANA/RNA and ANA/RNA duplexes. nih.govmcgill.ca

Intramolecular and Intermolecular Interactions

Beyond the influence on sugar pucker and helical conformation, the 2'-fluoro substituent in 2'F-ANA participates in unique intramolecular and intermolecular interactions that contribute to the stability and structure of the resulting duplexes.

NMR spectroscopy has revealed a five-bond scalar coupling between the 2'-fluorine and the H6/H8 protons of the nucleobase in 2'-deoxy-2'-fluoro-β-D-arabinonucleosides. oup.comnih.govresearchgate.net This observation suggests a through-space interaction between these atoms. nih.govresearchgate.net In duplex structures, particularly in 2'F-ANA/RNA hybrids, this can manifest as a favorable pseudohydrogen bond between the 2'-fluorine of one residue and the H8 proton of a neighboring purine (B94841). nih.govnih.gov This interaction is thought to be a significant contributor to the enhanced thermal stability of 2'F-ANA/RNA duplexes compared to their ANA/RNA counterparts, where unfavorable steric interactions between the 2'-OH and the nucleobase can occur. nih.govnih.gov

Pseudo-Hydrogen Bonding and Through-Space Interactions (e.g., F2'-H6/H8)

A notable feature of 2'F-ANA modified oligonucleotides is the through-space interaction between the 2'-fluorine atom and the C6/C8 proton of the nucleobase (H6 in pyrimidines and H8 in purines). This interaction is often described as a C-H···F-C pseudo-hydrogen bond and is considered to be energetically important in aqueous environments nih.gov. Evidence for this interaction is primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy, which has detected a five-bond scalar coupling between the 2'-fluorine and the H6/H8 protons of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides researchgate.netnih.gov. This observation is indicative of a close spatial proximity between these atoms.

Molecular modeling and NOE (Nuclear Overhauser Effect) data have further elucidated the geometry of this interaction, estimating the distance between the fluorine atom and the H6/H8 protons to be in the range of 2.5 to 2.8 Å nih.gov. Structural analyses suggest that this pseudo-hydrogen bonding is optimally achieved at pyrimidine-purine steps within a duplex oup.com. The presence of this interaction is believed to contribute to the conformational pre-organization of the 2'F-ANA strand, which in turn enhances the thermodynamic stability of 2'F-ANA-containing duplexes nih.gov. The effect is particularly significant when the H8 proton of a purine is activated by the presence of a fluorine at its own 2'-position nih.gov.

| Interaction Parameter | Observed Value/Range | Method of Determination |

| Interaction Type | Pseudo-Hydrogen Bond / Through-Space Interaction | NMR Spectroscopy, Molecular Modeling |

| Interacting Atoms | 2'-F and C6-H6 (Pyrimidines) / C8-H8 (Purines) | NMR Spectroscopy |

| 1H-19F Coupling | Five-bond scalar coupling detected | NMR Spectroscopy |

| F2'···H6/H8 Distance | 2.5 - 2.8 Å | NOE Data and Molecular Modeling |

Hydration Patterns and Ordered Water Structures around 2'-Fluorines

The 2'-fluoro modification in arabinonucleic acids also has a profound impact on the hydration patterns of the nucleic acid duplex. X-ray crystallographic studies of a B-DNA duplex containing 2'-fluoro-ara-thymidine (2'F-araT) residues have revealed the presence of "clathrate-like" ordered water structures around the fluorine atoms nih.gov. This suggests that the fluorine atom can structure the surrounding water molecules in a specific and ordered manner.

However, other studies have indicated that the groove regions around 2'F-ANA residues incorporated into DNA oligomers are relatively "dry" in comparison to their arabinonucleic acid (ANA) counterparts, which are found to be heavily hydrated oup.com. This difference in hydration has been investigated using techniques such as osmotic stressing. These experiments have suggested that a 2'F-ANA•RNA duplex liberates fewer water molecules upon melting compared to an ANA•RNA duplex mcgill.ca. This finding implies that the 2'F-ANA•RNA duplex is less hydrated than the ANA•RNA duplex, which may provide an entropic advantage that contributes to the greater thermal stability of the former mcgill.ca.

| Hydration Feature | Observation in 2'F-ANA Modified Duplexes | Comparative Observation (vs. ANA) | Experimental Technique |

| Water Structure | "Clathrate-like" ordered water structures around 2'-F | ANA residues are heavily hydrated | X-ray Crystallography |

| Groove Hydration | Groove regions around 2'F-ANA residues are relatively "dry" | - | Not specified |

| Water Release on Melting | Fewer water molecules liberated from 2'F-ANA•RNA duplexes | More water molecules liberated from ANA•RNA duplexes | Osmotic Stressing |

Thermodynamic and Hybridization Properties of 2 F Ana Modified Oligonucleotides

Duplex Stability with Complementary RNA and DNA Targets

Oligonucleotides modified with 2'F-ANA exhibit enhanced binding affinity for both complementary RNA and single-stranded DNA targets. nih.govresearchgate.netnih.gov This heightened stability is a key feature that distinguishes 2'F-ANA from other modified nucleic acids.

Thermal denaturation studies are routinely employed to assess the stability of duplexes formed by 2'F-ANA modified oligonucleotides. These studies measure the melting temperature (Tm), the temperature at which half of the duplex dissociates. A higher Tm indicates a more stable duplex.

Research has consistently shown that fully modified 2'F-ANA oligonucleotides form highly stable duplexes with complementary RNA strands. nih.govresearchgate.netnih.gov In fact, the thermal stability of 2'F-ANA/RNA duplexes is often greater than that of the corresponding natural DNA/RNA and even RNA/RNA duplexes. oup.comnih.gov For instance, one study found that a 2'F-ANA/RNA duplex had a Tm of 51.2°C, which was the highest among the tested isosequential RNA/RNA, DNA/RNA, and ANA/RNA duplexes. nih.gov

The stability of these duplexes is also influenced by the base composition. It has been observed that the Tm values of 2'F-ANA/RNA duplexes tend to increase as the purine (B94841) content in the 2'F-ANA strand increases. nih.gov While 2'F-ANA modification generally enhances binding to RNA, it also shows favorable pairing with single-stranded DNA, a characteristic not observed with its parent compound, arabinonucleic acid (ANA), which forms weak hybrids with DNA. nih.govresearchgate.netnih.gov

| Duplex Type | Tm (°C) | Reference |

|---|---|---|

| 2'F-ANA/RNA | 51.2 | nih.gov |

| RNA/RNA | Varies | oup.comnih.gov |

| DNA/RNA | Varies | oup.comnih.gov |

| ANA/RNA | 32.4 | nih.gov |

The enhanced binding affinity conferred by 2'F-ANA modification can be quantified by the change in melting temperature per modification (ΔTm). Each incorporation of a 2'F-ANA nucleotide into an oligonucleotide strand generally increases the Tm of the resulting duplex. The magnitude of this increase is a significant indicator of the stabilizing effect of the modification.

Studies have reported a significant increase in Tm for each 2'F-ANA unit incorporated. For instance, the presence of the electronegative fluorine atom contributes to an increase in melting temperature of approximately 1.2°C per modification. glenresearch.com Other research suggests that each 2'F-ANA modification can increase the Tm by up to approximately 1.5°C per nucleotide. nih.govoup.com This stabilizing effect is a direct result of the unique conformational properties endowed by the 2'-fluoroarabinosyl sugar.

| Parameter | Value (°C per modification) | Reference |

|---|---|---|

| ΔTm | ~1.0 | cell.com |

| ΔTm | 1.2 | glenresearch.com |

| ΔTm | up to ~1.5 | nih.govoup.com |

Enthalpic and Entropic Contributions to Hybridization

The increased thermal stability of duplexes containing 2'F-ANA is a result of favorable enthalpic and entropic contributions to the hybridization process. nih.govresearchgate.netnih.gov Thermodynamic analysis reveals that the formation of 2'F-ANA containing duplexes is driven by a significant negative change in enthalpy (ΔH°), indicating that the formation of base pairs and stacking interactions is energetically favorable. nih.govresearchgate.netnih.gov

The favorable enthalpy of hybridization is attributed to the conformational pre-organization of the 2'F-ANA strand. nih.govresearchgate.netnih.gov The fluorinated sugars in 2'F-ANA are conformationally biased towards an O4'-endo (east) pucker, which is a conformation that is well-suited for forming a stable duplex. glenresearch.com This pre-organization reduces the entropic penalty associated with the ordering of the single strand upon duplex formation. nih.govresearchgate.net

Furthermore, osmotic stressing experiments have suggested that the 2'F-ANA/RNA duplex liberates fewer water molecules upon melting compared to an ANA/RNA duplex, which may provide an entropic advantage that contributes to its greater thermal stability. mcgill.ca The entropy of duplex formation (ΔS°) has been found to be more favorable for 2'F-ANA compared to DNA, and 2'F-ANA appears to stack and form hydrogen bonds more efficiently, as reflected by its significantly more negative ΔH° value. nih.gov

Base Pair Specificity and Mismatch Discrimination in 2'F-ANA Hybrids

High base-pairing specificity is a critical requirement for many applications of oligonucleotides, and 2'F-ANA modifications have been shown to provide excellent mismatch discrimination. researchgate.netglenresearch.com This means that a 2'F-ANA-containing oligonucleotide will bind much more strongly to its perfectly complementary target sequence than to a sequence with even a single base mismatch.

The introduction of a single mismatch in a 2'F-ANA/RNA or 2'F-ANA/DNA duplex leads to a significant decrease in the melting temperature, indicating a substantial loss of stability. For a 2'F-ANA/RNA duplex, a single mismatch can result in a ΔTm of -7.2°C. glenresearch.comglenresearch.com In the case of a 2'F-ANA/DNA duplex, a single mismatch leads to a ΔTm of -8.0°C, which is a greater destabilization than that observed for a mismatch in a corresponding DNA/DNA duplex (ΔTm of -3.9°C). nih.govoup.com This suggests that 2'F-ANA strands have a superior ability to discriminate against mismatches when hybridized to a DNA target. nih.govresearchgate.net This high degree of specificity is likely due to the more ordered and less flexible structure of the 2'F-ANA strand relative to DNA. researchgate.net

| Duplex Type with Mismatch | ΔTm (°C) | Reference |

|---|---|---|

| 2'F-ANA/RNA | -7.2 | glenresearch.comglenresearch.com |

| 2'F-ANA/DNA | -8.0 | nih.govoup.com |

| DNA/DNA | -3.9 | nih.govglenresearch.comglenresearch.comoup.com |

Enzymatic Recognition and Stability of 2 F Ana Modified Nucleic Acids

Resistance to Nuclease Degradation

A critical requirement for the in vivo application of oligonucleotides is their stability against enzymatic degradation by nucleases. Native oligonucleotides are rapidly broken down by these enzymes, limiting their therapeutic potential. oup.com The 2'F-ANA modification dramatically enhances the stability of oligonucleotides in biological environments. glenresearch.com

Oligonucleotides containing 2'F-ANA modifications show a marked resistance to degradation by both exonucleases, which cleave nucleotides from the ends of a nucleic acid chain, and endonucleases, which cleave within the chain. oup.comnih.gov This inherent stability is a key advantage of 2'F-ANA chemistry. nih.gov Studies have shown that phosphodiester (PO) 2'F-ANA oligonucleotides are more stable than their phosphodiester DNA counterparts when exposed to snake venom phosphodiesterase, a 3'-exonuclease. glenresearch.com The order of stability against this enzyme has been reported as 2'-F-ANA > RNA > 2'-F-RNA. glenresearch.com This increased nuclease resistance is attributed to the unique sugar pucker conferred by the 2'-fluoro-arabinose modification. nih.gov The substitution at the 2' position sterically hinders the approach of nuclease enzymes that would typically degrade DNA or RNA.

| Oligonucleotide Type | Relative Stability to Snake Venom Phosphodiesterase | Reference |

|---|---|---|

| Phosphodiester (PO) 2'F-ANA | Higher than PO-DNA | glenresearch.com |

| Phosphorothioate (B77711) (PS) DNA | Much higher than 2'F-ANA | glenresearch.com |

| 2'F-ANA | Higher than RNA | glenresearch.com |

| RNA | Higher than 2'F-RNA | glenresearch.com |

The nuclease resistance of 2'F-ANA oligonucleotides can be further amplified by the incorporation of phosphorothioate (PS) linkages. oup.comnih.gov In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. nih.gov This modification renders the internucleotide bond less susceptible to cleavage by a wide range of nucleases. nih.gov

The combination of 2'F-ANA monomers with a phosphorothioate backbone results in oligonucleotides with exceptional stability. For instance, PS-2'F-ANA oligonucleotides are reported to be more than 20-fold more stable against 3'-exonuclease hydrolysis than their PS-DNA counterparts. oup.comnih.gov This synergistic effect of the sugar modification and the backbone alteration provides a robust platform for developing oligonucleotides with prolonged half-lives in biological systems. oup.com The high phosphorothioate content not only slows down exo- and endonucleolytic degradation but also reduces renal clearance through low-affinity binding to plasma proteins like albumin. nih.gov

RNase H Recognition and Cleavage Activity

Ribonuclease H (RNase H) is an enzyme that specifically cleaves the RNA strand of a DNA/RNA hybrid duplex. This activity is a key mechanism for the action of antisense oligonucleotides. A significant advantage of 2'F-ANA is that, unlike many other 2'-sugar modifications that abolish RNase H activity, it supports and can even enhance the enzyme's function. glenresearch.comnih.gov

Duplexes formed between 2'F-ANA oligonucleotides and a complementary RNA strand are recognized as substrates by RNase H. nih.govoup.com This is a crucial feature, as it allows 2'F-ANA-based antisense agents to catalytically degrade target mRNA. The ability of 2'F-ANA/RNA hybrids to recruit RNase H is attributed to their unique helical structure, which mimics that of a native DNA/RNA duplex. nih.govoup.com NMR studies have revealed that the 2'F-ANA strand induces a conformation in the hybrid that is intermediate between the A-form of RNA/RNA duplexes and the B-form of DNA/DNA duplexes, a geometry favorable for RNase H binding and cleavage. oup.comnih.govresearchgate.net

Both human and viral RNase H enzymes can process 2'F-ANA/RNA duplexes. nih.govacs.orgresearchgate.net Research has shown that these duplexes support high levels of enzymatic degradation when treated with human RNase HII. acs.orgnih.gov The 2'-fluoro substituent in the arabinose sugar projects into the major groove of the helix, where it does not significantly interfere with the enzyme's catalytic activity. nih.gov

To optimize the properties of antisense oligonucleotides, chimeric designs that combine 2'F-ANA with standard DNA nucleotides are often employed. These "gapmer" and "altimer" structures are highly effective at recruiting RNase H. glenresearch.comglenresearch.com

A gapmer typically consists of a central block of DNA or PS-DNA nucleotides, which is the primary site for RNase H cleavage, flanked by "wings" of 2'F-ANA modified nucleotides. nih.govglenresearch.com The 2'F-ANA wings provide enhanced nuclease resistance and increased binding affinity to the target RNA. nih.gov Interestingly, RNase H-mediated cleavage is not restricted to the DNA gap; it can also occur across the 2'F-ANA regions, a distinct advantage over traditional gapmers with 2'-O-alkyl modifications. nih.govglenresearch.com Even a single deoxynucleoside within the gap can be sufficient to restore high RNase H activity. glenresearch.com

An altimer design, featuring alternating 2'F-ANA and DNA units, has been shown to be among the most potent RNase H-activating oligonucleotides, often outperforming both PS-DNA and conventional DNA/RNA gapmers. glenresearch.comglenresearch.com These chimeric strategies allow for a fine-tuning of the oligonucleotide's properties to achieve a balance of stability, affinity, and potent RNase H-mediated target degradation. nih.gov

| Design | Structure | Key Features | Reference |

|---|---|---|---|

| Gapmer | 2'F-ANA Wings - DNA Core - 2'F-ANA Wings | High affinity and nuclease resistance from wings; RNase H cleavage in the DNA gap and adjacent 2'F-ANA regions. | nih.govglenresearch.com |

| Altimer | Alternating 2'F-ANA and DNA units | Provides very high RNase H activation, often superior to PS-DNA and gapmers. | glenresearch.comglenresearch.com |

Interaction with DNA Polymerases and Reverse Transcriptases

The structural similarity of 2'F-ANA to DNA allows it to interact with various DNA polymerases and reverse transcriptases. The triphosphates of 2'F-ANA nucleosides (2'F-araNTPs) can serve as substrates for these enzymes, enabling their incorporation into a growing nucleic acid chain. google.comresearchgate.net

Several DNA polymerases have been shown to incorporate 2'F-araNTPs using a DNA template. google.commdpi.com For example, Deep Vent (exo–) DNA polymerase can effectively synthesize full-length FANA products. mdpi.com However, the efficiency of incorporation can be lower compared to natural dNTPs, and some polymerases may generate shorter products. google.com The ability of polymerases to utilize 2'F-araNTPs has opened up possibilities for the enzymatic synthesis of FANA and for techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate FANA-based aptamers. google.comresearchgate.net

Furthermore, oligonucleotides containing 2'F-ANA can themselves serve as templates for DNA synthesis by certain polymerases. google.com For instance, Bst DNA polymerase is capable of reverse transcribing FANA templates. mdpi.com The interaction with reverse transcriptases is also of significant interest, particularly in the context of antiviral research. Studies have shown that aptamers containing 2'F-ANA can bind with high affinity to HIV-1 reverse transcriptase. oup.comsemanticscholar.org

Incorporation Efficiency by Polymerases

The ability of DNA polymerases to accept and incorporate modified nucleotides is critical for the synthesis of artificial genetic polymers. Research has demonstrated that several DNA polymerases can utilize 2'F-arabinonucleoside triphosphates (2'F-araNTPs), including the uridine (B1682114) analog, as substrates for DNA synthesis.

Initial studies revealed that thermophilic DNA polymerases such as Deep Vent (exo-) and 9°N DNA polymerases are capable of incorporating 2'F-araNTPs. More recent research has expanded on these findings, showing that Tgo (exo-) DNA polymerase can perform polymerase chain reaction (PCR) using a mixture of standard deoxynucleoside triphosphates (dNTPs) and 2'F-araNTPs, producing chimeric DNA-2'F-ANA strands with efficiency comparable to that of standard DNA PCR. This indicates that the polymerase active site can accommodate the structural alterations of the 2'-fluoroarabinose sugar.

While comprehensive kinetic data for the incorporation of 2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite by a wide range of polymerases remains an active area of research, studies on structurally similar analogs provide valuable insights. For instance, pre-steady-state kinetic analysis of the incorporation of 2′F-2′C-Me-UMP by Hepatitis C Virus (HCV) polymerase yielded a maximum rate of incorporation (kpol) of 0.67 s⁻¹ and a dissociation equilibrium constant (Kd) of 113 µM. researchgate.net This results in a catalytic efficiency (kpol/Kd) of 0.0059 µM⁻¹ s⁻¹. researchgate.net Although this data is for a related compound and a different polymerase, it demonstrates that modified uracil (B121893) analogs can be successfully incorporated, albeit with potentially different efficiencies compared to their natural counterparts.

| Polymerase | Modified Nucleotide | kpol (s⁻¹) | Kd (µM) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) |

| HCV Polymerase | 2′F-2′C-Me-UMP | 0.67 | 113 | 0.0059 |

Note: This table presents kinetic data for a structurally similar analog to provide a reference for the incorporation efficiency of modified uridine triphosphates.

Further research focusing on the direct kinetic analysis of this compound with various commercially available and engineered DNA polymerases is necessary to build a more complete picture of its incorporation efficiency.

Effects on Polymerase Processivity and Fidelity

The incorporation of modified nucleotides can significantly impact the processivity and fidelity of DNA polymerases. Processivity refers to the number of nucleotides a polymerase can add to a growing chain before dissociating from the template, while fidelity is a measure of the accuracy of nucleotide incorporation.

Processivity: The effect of 2'F-ANA modifications on polymerase processivity is an area of ongoing investigation. The altered sugar pucker and the presence of the electronegative fluorine atom at the 2' position can influence the interaction between the polymerase and the DNA duplex. While some studies suggest that extensive modifications within a template can potentially reduce processivity for certain polymerases, the ability to generate long chimeric DNA-2'F-ANA products using enzymes like Tgo (exo-) polymerase in PCR implies that processivity is not completely compromised. Further quantitative studies, such as single-molecule analysis, are needed to precisely determine the processivity of various polymerases on templates containing 2'-Fluoro-2'-deoxy-ara-U.

Fidelity: The fidelity of DNA synthesis is crucial for applications requiring accurate sequence replication. Encouragingly, the incorporation of 2'F-araNTPs appears to occur with a high degree of accuracy with certain polymerases. A study on the replicational fidelity of 2'F-ANA substitutional PCR using Tgo (exo-) DNA polymerase found that the fidelity was comparable to that of traditional DNA PCR. Specifically, when analyzing the fidelity of 2'-fluoro-araU (fU) incorporation, the observed mutation frequency was low.

| 2'F-ANA Nucleotide Substitution | Total Mutations | Total Bases Sequenced | Mutation Frequency |

| fU | 3 | 11,781 | 2.5 x 10⁻⁴ |

This low mutation frequency for the incorporation of 2'F-araU by Tgo (exo-) polymerase highlights the potential for using this modified nucleotide in applications where sequence integrity is paramount. It is important to note that the fidelity can be polymerase-dependent, and engineered polymerases have been developed to improve the accuracy of XNA (xeno nucleic acid) synthesis, including those containing 2'F-ANA modifications. nih.gov

Advanced Biophysical and Computational Characterization of 2 F Ana

Spectroscopic Analysis

Spectroscopic methods have been instrumental in characterizing the solution-state structure and stability of 2'F-ANA oligonucleotides and their duplexes with DNA and RNA.

NMR spectroscopy provides detailed information about the structure and conformation of 2'F-ANA at the atomic level.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment, offering insights into the conformation of the sugar and the base.

| Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (Uracil) | ~159.5 |

| C4 (Uracil) | ~146.3 |

| C6 (Uracil) | ~137.0 |

| C5 (Uracil) | ~119.0 |

| C1' | ~86.7 |

| C2' | ~95.0 (d, JC-F ≈ 180 Hz) |

| C3' | ~70.2 |

| C4' | ~84.5 |

| C5' | ~63.3 |

| Phosphoramidite (B1245037) Moiety | Variable (e.g., ~113.8, ~59.5, ~43.7, ~24.9, ~20.7) |

Note: The above ¹³C NMR data is representative for a 2'-fluoro-2'-deoxy-ara-nucleoside-3'-phosphoramidite and is based on published data for similar structures. rsc.org The chemical shift for C2' is significantly affected by the attached fluorine, resulting in a large one-bond carbon-fluorine coupling constant.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for probing the local environment of the fluorine atom. The chemical shift of the 2'-fluorine is indicative of the sugar conformation and its interactions within the oligonucleotide structure. In the 2'F-araU phosphoramidite, the ¹⁹F NMR spectrum can show complex splitting patterns due to coupling with neighboring protons (H1', H2', H3'). nih.gov Furthermore, in some 2'F-ANA phosphoramidites, a four-bond coupling of approximately 3 Hz is observed between the 3'-phosphorus and the 2'-fluorine, which is indicative of a specific 'W-type' bond arrangement. nih.gov

Circular dichroism spectroscopy is a powerful technique for studying the secondary structure of nucleic acid duplexes. CD spectra of 2'F-ANA/RNA hybrids consistently show characteristics of an A-form helix. nih.gov These hybrids exhibit a positive Cotton effect around 260 nm and a negative band around 210 nm, which is typical for A-form duplexes. researchgate.net However, the CD spectra of 2'F-ANA/RNA duplexes more closely resemble those of DNA/RNA hybrids rather than pure RNA/RNA duplexes. nih.gov This "A-like" structure is believed to be a crucial factor in the ability of RNase H to recognize and cleave the RNA strand in these hybrids. nih.gov

UV spectroscopy is widely used to determine the thermal stability of nucleic acid duplexes by monitoring the change in UV absorbance at 260 nm as a function of temperature (a process known as thermal melting). The melting temperature (Tₘ) is the temperature at which half of the duplex strands have dissociated. Studies have consistently shown that the incorporation of 2'F-ANA enhances the thermal stability of duplexes with complementary RNA strands. nih.govresearchgate.net This increased stability is attributed to the conformational pre-organization of the 2'F-ANA strand and a favorable enthalpy of hybridization. nih.gov

| Duplex | Tₘ (°C) |

|---|---|

| 2'F-ANA/RNA | 51.2 - 62.2 |

| DNA/RNA | 33.7 - 48.3 |

| RNA/RNA | 46.9 - 53.1 |

| ANA/RNA | 32.4 |

Note: The Tₘ values are dependent on the specific sequence and buffer conditions. The data presented is a range compiled from multiple studies. nih.govresearchgate.net

X-ray Crystallography of 2'F-ANA Containing Duplexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering unparalleled insights into their atomic-level features.

A consistent finding from X-ray crystallography is that 2'F-ANA residues adopt an O4'-endo (east) sugar pucker. nih.govrsc.orgnih.gov This conformation lies between the C2'-endo (south, typical for B-DNA) and C3'-endo (north, typical for A-RNA) puckers. rsc.org The O4'-endo pucker is a result of the strong gauche interaction between the ring oxygen (O4') and the 2'-fluorine. nih.gov This specific sugar conformation is believed to contribute to the conformational pre-organization of the 2'F-ANA strand, leading to increased duplex stability. nih.govnih.gov

Crystallographic and NMR data also provide evidence for short inter-residue contacts. An intra-residual distance of less than 2.7 Å has been observed between the 2'-fluorine and the H8 proton of purine (B94841) bases, which is suggestive of a pseudo-hydrogen bond. nih.gov These favorable 2'F···H8 interactions are thought to contribute to the stability of 2'F-ANA containing duplexes. oup.com

Computational Chemistry and Molecular Dynamics Simulations

The biophysical characteristics of 2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite (2'F-ANA-U-phosphoramidite) and its incorporation into oligonucleotides have been extensively investigated using advanced computational methods. These theoretical approaches provide a detailed understanding of the conformational preferences, structural dynamics, and electronic properties that govern the behavior of 2'F-ANA.

Quantum Mechanical Calculations for Conformational Bias

Quantum mechanical (QM) calculations have been instrumental in elucidating the intrinsic conformational preferences of the 2'-fluoroarabinose sugar moiety. Unlike the C2'-endo (South) or C3'-endo (North) puckers favored by DNA and RNA respectively, the sugar in 2'F-ANA exhibits a strong preference for an O4'-endo (East) conformation. oup.comoup.comoup.com This places the sugar pucker in an intermediate state between the canonical A- and B-form conformations. oup.com

This distinct conformational bias is attributed to the "gauche effect," an electronic interaction where the pseudoaxial orientation of the highly electronegative 2'-fluorine atom is favored when it is gauche (at a 60° dihedral angle) to the lone pairs of the ring oxygen (O4'). researchgate.net This interaction stabilizes the O4'-endo pucker. researchgate.net Modeling simulations performed on 2'-deoxy-2'-fluoro-β-D-arabinofuranosyladenine (araF-A) using the AMBER 4.1 force field in vacuo have supported the examination of these puckering profiles. oup.com Furthermore, NMR spectroscopy studies have revealed a five-bond coupling between the 2'-fluorine and the H6/H8 protons of the nucleobase, suggesting a through-space interaction that is consistent with this preferred conformation. oup.com

While direct energetic comparisons from QM calculations for 2'-Fluoro-2'-deoxy-ara-U specifically are not extensively published, the consistent experimental and computational evidence for 2'F-ANA in general points to a clear energetic favorability for the O4'-endo pucker, which contributes to the pre-organization of 2'F-ANA oligonucleotides for hybridization. oup.com

Molecular Dynamics Simulations for Structural Flexibility and Dynamics

Molecular dynamics (MD) simulations have provided significant insights into the structural flexibility and dynamic behavior of 2'F-ANA-containing nucleic acid duplexes. These simulations reveal that despite its enhanced chemical stability against hydrolysis and nuclease degradation, 2'F-ANA does not exhibit reduced structural flexibility compared to natural DNA. nih.govnih.gov

| Parameter | 2'F-ANA Duplex | DNA Duplex |

|---|---|---|

| Average RMSD | 2.2 Å | 2.6 Å |

| RMSD Range | 1.1 - 3.9 Å | 1.6 - 4.2 Å |

Density Functional Theory (DFT) for Electronic Properties (e.g., Charge Transfer)

Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties of 2'F-ANA, particularly its capacity for charge transfer, which is a critical characteristic for applications in nanoelectronics and biosensing. These studies have focused on calculating the electronic couplings for hole transfer between adjacent base pairs, using geometries extracted from MD simulation snapshots. nih.govrsc.org

The research indicates that 2'F-ANA possesses charge transfer properties that are remarkably similar to those of natural DNA. nih.govrsc.org DFT calculations, utilizing the M11 functional, have shown that the averages and distribution widths of the base-pair electronic couplings in 2'F-ANA are comparable to those in DNA. nih.govrsc.org For some specific base-pair steps, the electronic coupling in 2'F-ANA is even larger than in DNA, suggesting the potential for enhanced conductivity in certain sequence contexts. nih.gov

The coherence parameter, which reflects the fluctuations of electronic couplings, was also found to be similar between 2'F-ANA and DNA, with average values around 0.50 and 0.55, respectively. nih.gov These findings from DFT calculations underscore that the enhanced chemical stability of 2'F-ANA does not compromise its electronic properties, making it a viable and potentially advantageous alternative to DNA in applications where both stability and charge transport are essential. nih.govnih.gov

| Base Pair Dimer | ⟨V_IF^2⟩ (meV^2) | Coherence (C) | ||

|---|---|---|---|---|

| 2'F-ANA | DNA | 2'F-ANA | DNA | |

| GC-A1T (intra-strand) | Lower | Higher | ~0.50 | ~0.55 |

| A2T-TA (inter-strand) | Higher | Lower | ~0.50 | ~0.55 |

Molecular and Biological Applications of 2 F Ana Modified Oligonucleotides

Development of Research Reagents and Probes

Oligonucleotides incorporating 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) have emerged as powerful tools in molecular biology research. The unique conformational properties conferred by the 2'-fluoroarabinose sugar modification lead to enhanced stability, strong binding affinity to target nucleic acids, and, in some contexts, the ability to elicit enzymatic activity. These characteristics make 2'F-ANA-modified oligonucleotides highly suitable for development as sophisticated research reagents and probes for studying complex biological systems.

Structural Probes for Nucleic Acid-Protein Interactions

The distinct structure of 2'F-ANA, which can adopt a conformation that mimics the DNA/RNA hybrid, makes it an invaluable tool for investigating the structural basis of interactions between nucleic acids and proteins. The fluorine atom at the 2' position provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of molecular interactions. mdpi.com By strategically incorporating 2'F-ANA monomers into oligonucleotides, researchers can gain insights into the conformational changes that occur upon protein binding and map the specific points of interaction.

Furthermore, the enhanced stability of 2'F-ANA-containing duplexes allows for the crystallization and structural determination of nucleic acid-protein complexes that might be too transient or unstable with native oligonucleotides. This has been particularly useful in studying enzymes that recognize and process nucleic acids, providing a clearer picture of the active site and the molecular determinants of substrate recognition.

Aptamer and Ribozyme Engineering with Enhanced Properties

The chemical and enzymatic stability of 2'F-ANA makes it an excellent candidate for the engineering of aptamers and ribozymes with improved functionalities. researchgate.netcdnsciencepub.com Aptamers, which are short, single-stranded nucleic acid molecules that can bind to a wide variety of target molecules with high affinity and specificity, often benefit from the incorporation of 2'F-ANA. nih.gov This modification can enhance their resistance to nuclease degradation, a critical factor for their use in biological fluids. oup.com Moreover, the conformational rigidity imparted by 2'F-ANA can pre-organize the aptamer into a structure that is more favorable for target binding, leading to higher affinity. acs.org For instance, 2'F-ANA-modified aptamers have been successfully developed to bind to targets like HIV-1 integrase with picomolar affinity. acs.org

Similarly, the incorporation of 2'F-ANA into ribozymes, or catalytic RNA molecules, can enhance their stability and, in some cases, their catalytic activity. The ability of 2'F-ANA to form stable secondary structures is crucial for maintaining the intricate three-dimensional fold required for ribozyme function. researchgate.net Engineered ribozymes containing 2'F-ANA have shown potential in various applications, including the site-specific cleavage of RNA molecules. researchgate.netnih.gov

Strategies for Gene Modulation Research (non-clinical)

In the realm of non-clinical research, 2'F-ANA-modified oligonucleotides have become instrumental in the development of strategies for modulating gene expression. Their unique properties allow for the design of potent antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) that can effectively silence target genes.

Antisense Oligonucleotides (ASOs) and siRNA Design Principles

The design of ASOs and siRNAs often involves chemical modifications to improve their efficacy and stability. nih.gov 2'F-ANA is a particularly advantageous modification in this context. cdnsciencepub.com A key feature of 2'F-ANA is that when incorporated into an oligonucleotide and hybridized to a target RNA, the resulting duplex can be recognized and cleaved by RNase H, an endogenous enzyme that degrades the RNA strand of a DNA/RNA hybrid. nih.govbiosyn.comgenelink.com This property is crucial for the mechanism of action of many ASOs. mdpi.com

Several design strategies for 2'F-ANA-modified ASOs have been explored, including "gapmer" and "altimer" designs. genelink.com

Gapmer ASOs typically consist of a central block of DNA or phosphorothioate (B77711) DNA nucleotides, which are efficient at recruiting RNase H, flanked by wings of 2'F-ANA-modified nucleotides. nih.govmdpi.com The 2'F-ANA wings enhance the binding affinity of the ASO to the target mRNA and protect the oligonucleotide from nuclease degradation. nih.gov

Altimer ASOs feature alternating 2'F-ANA and DNA residues throughout the oligonucleotide. This design has also been shown to effectively induce RNase H-mediated cleavage of the target RNA. genelink.com

In the context of siRNAs, which function through the RNA interference (RNAi) pathway, the incorporation of 2'F-ANA can enhance the stability of the siRNA duplex without abolishing its gene-silencing activity. oup.com Modifications with 2'F-ANA are well-tolerated in the sense (passenger) strand of the siRNA, and can also be strategically placed at the ends of the antisense (guide) strand to increase nuclease resistance. oup.com

| Design Strategy | Description | Key Advantage |

| Gapmer ASO | Central DNA/PS-DNA core flanked by 2'F-ANA wings. nih.govmdpi.com | High RNase H activity and enhanced stability/affinity. nih.gov |

| Altimer ASO | Alternating 2'F-ANA and DNA nucleotides. genelink.com | Potent RNase H activation. genelink.com |

| siRNA Modification | Incorporation of 2'F-ANA into the sense or at the ends of the antisense strand. oup.com | Increased serum stability and sustained gene silencing. oup.com |

Mechanisms of Gene Silencing Enhancement through 2'F-ANA Incorporation

The incorporation of 2'F-ANA enhances gene silencing through several key mechanisms:

Increased Binding Affinity: 2'F-ANA modifications increase the thermal stability of the duplex formed with the target RNA, leading to a higher binding affinity. nih.govnih.gov This allows for potent gene silencing at lower oligonucleotide concentrations.

Enhanced Nuclease Resistance: The 2'-fluoro modification protects the oligonucleotide from degradation by endo- and exonucleases, prolonging its half-life in a cellular environment. nih.gov When combined with a phosphorothioate backbone, the stability is further increased. nih.gov

Efficient RNase H Recruitment: Duplexes of 2'F-ANA-containing oligonucleotides and RNA are substrates for RNase H1. nih.govbiosyn.com This is because the 2'F-ANA/RNA hybrid adopts a structure that is similar to a DNA/RNA duplex, allowing the enzyme to bind and cleave the target RNA strand. nih.gov This catalytic degradation of the target mRNA is a highly efficient mechanism for gene silencing. biosyn.comrsc.org

Compatibility with the RNAi Machinery: In the case of siRNAs, 2'F-ANA modifications are compatible with the RNA-induced silencing complex (RISC), allowing the antisense strand to guide the cleavage of the target mRNA. oup.comoup.com

Integration in Nanobiotechnology and Biosensing Platforms

The unique chemical and physical properties of 2'F-ANA-modified oligonucleotides make them highly suitable for integration into nanobiotechnology and biosensing platforms. Their enhanced stability and predictable binding behavior are advantageous for the construction of robust and sensitive diagnostic and analytical tools. oup.comoup.com

In the field of nanobiotechnology, 2'F-ANA oligonucleotides can be conjugated to nanoparticles to create novel materials with programmed functionalities. For instance, spherical nucleic acids (SNAs) functionalized with 2'F-ANA have demonstrated enhanced gene silencing potency and improved cellular uptake compared to the free oligonucleotides. rsc.orgrsc.org These 2'F-ANA-SNAs combine the stability and delivery advantages of the nanoparticle scaffold with the gene-silencing efficacy of the modified oligonucleotide. rsc.org

For biosensing applications, the high binding affinity and specificity of 2'F-ANA probes can be leveraged to develop highly sensitive detection methods for specific nucleic acid sequences. oup.com These probes can be immobilized on a variety of surfaces, such as microarrays or the tips of biosensors, to capture and detect target molecules from complex biological samples. The inherent stability of 2'F-ANA ensures the longevity and reliability of these sensing platforms.

| Application Area | Example | Key Benefits of 2'F-ANA |

| Nanobiotechnology | 2'F-ANA functionalized Spherical Nucleic Acids (SNAs). rsc.orgrsc.org | Increased stability, enhanced cellular uptake, and improved gene silencing efficacy. rsc.org |

| Biosensing | Immobilized 2'F-ANA probes on microarrays or sensor surfaces. oup.com | High binding affinity and specificity, leading to sensitive and reliable detection of target nucleic acids. oup.com |

Charge Transfer Characteristics in 2'F-ANA for Electronic Applications

Oligonucleotides modified with 2'-fluoro-arabinonucleic acid (2'F-ANA), synthesized using building blocks like 2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite, have garnered significant interest for their potential in molecular electronics. A key aspect of this potential lies in their charge transfer properties, which have been found to be comparable to, and in some aspects, potentially superior to, natural DNA.

Research utilizing density functional theory (DFT) calculations on geometries derived from molecular dynamics simulations has been conducted to compare the electronic couplings for hole transfer between stacked nucleobase pairs in both DNA and 2'F-ANA. nih.govrsc.org These studies have revealed that the average values and distribution widths of the base-pair couplings in the two systems are remarkably similar. nih.govrsc.org This similarity suggests that 2'F-ANA possesses charge transfer properties analogous to those of DNA. nih.govrsc.org

Further analysis has indicated that the structural fluctuations of the backbones in DNA and 2'F-ANA are of a similar magnitude. nih.gov Interestingly, the nucleobase fluctuations in 2'F-ANA span a slightly wider range than in DNA, which allows for conformations with relatively large electronic coupling values. nih.gov The coherence parameters, which relate to the fluctuations of electronic couplings across the nucleobase π-stacks, were also found to be similar, with average values of 0.55 for DNA and 0.50 for 2'F-ANA. nih.gov

These findings are significant for the development of nucleic acid-based electronic devices. The efficient charge transport through the π-stacked bases of DNA has long been a subject of intense research for its potential in nanoelectronic applications. The discovery that 2'F-ANA, a synthetic analogue, maintains comparable charge transfer characteristics while offering enhanced chemical stability opens up new avenues for the creation of more robust and reliable bio-electronic components. nih.govrsc.orgnih.gov The similar conductive properties of 2'F-ANA and DNA, combined with the former's superior stability, make it a promising candidate for applications in nanobioelectronics and biological sensing that rely on charge transport. nih.govnih.gov

Enhanced Stability for Biosensor and Chip Technology Development

The superior chemical stability of 2'F-ANA oligonucleotides is a critical attribute that makes them highly suitable for applications in biosensors and chip-based technologies. nih.govrsc.org Unlike natural DNA, which is susceptible to degradation under certain conditions, 2'F-ANA exhibits remarkable resistance to both hydrolysis and nuclease degradation. nih.govrsc.org This enhanced stability is a direct result of the fluorine substitution at the 2' position of the arabinose sugar.

This robustness allows for more rigorous and versatile applications in biosensing. For instance, 2'F-ANA-based probes can be subjected to washing with acid or base to remove analytes without compromising the structural integrity of the oligonucleotide array. nih.gov This reusability is a significant advantage in the development of cost-effective and efficient biosensor platforms. The wider operating pH range of 2'F-ANA compared to DNA and RNA further expands its utility in various analytical environments. nih.gov

The stability of 2'F-ANA also extends to its hybridization properties. Oligonucleotides containing 2'F-ANA form stable duplexes with both DNA and RNA targets. nih.govnih.gov In fact, 2'F-ANA demonstrates an enhanced binding affinity for RNA relative to DNA and phosphorothioate DNA. nih.gov The increase in melting temperature (Tm) for 2'F-ANA oligomers compared to unmodified DNA strands can range from 4 to 17°C, indicating significantly more stable duplex formation. oup.com This high binding affinity and specificity are crucial for the development of sensitive and selective diagnostic tools. glenresearch.com For example, a single mismatch in a 2'F-ANA-RNA duplex can lead to a significant decrease in the melting temperature, allowing for precise discrimination between closely related sequences. glenresearch.com

The combination of robust chemical stability and strong, specific binding to target nucleic acids makes 2'F-ANA an excellent candidate for the development of advanced biosensors and microarrays. nih.govnih.gov These properties address some of the key limitations of using natural DNA in such applications, paving the way for more durable and reliable diagnostic and analytical technologies. researchgate.net

Challenges and Future Perspectives in 2 Fluoro 2 Deoxy Ara U 3 Phosphoramidite Research

Synthetic Challenges and Process Scale-Up

The chemical synthesis of 2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite and its subsequent incorporation into oligonucleotides is a multi-step process that presents several challenges, particularly when transitioning from laboratory-scale synthesis to industrial-scale production.

The synthesis of the phosphoramidite (B1245037) building block itself requires careful control over reaction conditions to ensure high yields and purity. The process typically involves the introduction of a 2-cyanoethyl-N,N-diisopropylaminophosphinyl group at the 3'-hydroxyl position of a protected 2'-fluoro-2'-deoxy-ara-uridine nucleoside. umich.edu Achieving this efficiently requires anhydrous conditions and precise stoichiometry to minimize side reactions. umich.edu

Once the phosphoramidite is obtained, its assembly into FANA oligonucleotides is carried out using solid-phase synthesis, a well-established method that nonetheless faces hurdles when scaled up. sylentis.cominsights.bio Key challenges include:

Complex Reaction Pathways: The multi-step nature of solid-phase synthesis, involving detritylation, coupling, capping, and oxidation or sulfurization, demands precise control to avoid the accumulation of by-products. umich.eduhuarenscience.com Longer coupling times are often necessary for modified monomers like this compound compared to standard DNA monomers. umich.edu

Purification and Isolation: As the scale of synthesis increases, the purification of the final oligonucleotide becomes more demanding. huarenscience.com Traditional methods like column chromatography may not be economically viable or efficient for large quantities. huarenscience.com

Economic Viability: The high cost of raw materials, specialized reagents, and the large volumes of organic solvents required for synthesis and purification pose significant economic challenges to large-scale production. sylentis.comhuarenscience.com

Environmental Impact: The extensive use of hazardous reagents and organic solvents in solid-phase synthesis raises environmental and safety concerns, necessitating the development of greener manufacturing processes. sylentis.comnih.gov

To address these challenges, researchers are exploring advanced reaction engineering techniques like flow chemistry and innovative purification strategies such as simulated moving bed chromatography. huarenscience.com

Understanding Complex Structure-Function Relationships

The biological activity of FANA oligonucleotides is intricately linked to their three-dimensional structure, which is influenced by the unique properties of the 2'-fluoro-arabinose sugar moiety. The fluorine atom at the 2' position imparts an A-form helical geometry to FANA-RNA duplexes, which is crucial for their ability to recruit RNase H, an enzyme that degrades the target RNA strand in antisense applications. nih.govbiosyn.com

The structural features of FANA also contribute to its enhanced binding affinity and stability:

Binding Affinity: FANA oligonucleotides exhibit high binding affinity to complementary DNA and RNA strands. nih.gov The electronegative fluorine atom contributes to this stability, with each modification increasing the melting temperature (Tm) of the duplex. genelink.com

Nuclease Resistance: The 2'-fluoro modification provides significant resistance to degradation by nucleases, which increases the in vivo half-life of FANA-based therapeutics. genelink.comoup.com

Conformational Flexibility: The arabinose sugar in FANA can adopt an O4'-endo (east) pucker, which is more DNA-like, contributing to its unique hybrid properties. genelink.com This allows FANA to mimic DNA structures and stabilize non-canonical forms like G-quadruplexes and i-motifs. nih.govresearchgate.net

| Structural Feature | Functional Consequence | Significance in Application |

|---|---|---|

| 2'-Fluorine Atom | Induces A-form helix in FANA/RNA duplexes; Increases binding affinity (Tm) | Essential for RNase H-mediated antisense activity; Enhanced target engagement |

| Arabinose Sugar Pucker (O4'-endo) | Confers DNA-like B-type helix properties | Enables stabilization of non-canonical structures like G-quadruplexes |

| Phosphorothioate (B77711) Backbone (often used with FANA) | Increases nuclease resistance | Improves in vivo stability and therapeutic potential |

| Anti-Glycosidic Bond Conformation | Induces parallel topology in G-quadruplexes | Useful for probing biomolecular interactions and telomere biology |

Expanding the Enzymatic Toolkit for FANA Manipulation

While chemical synthesis is the primary method for producing FANA oligonucleotides, the use of enzymes for their manipulation and synthesis is a rapidly growing area of research. This expansion of the enzymatic toolkit is crucial for advancing FANA-based technologies.

Recent studies have shown that several naturally occurring DNA and RNA processing enzymes can recognize and act on FANA substrates. nih.gov This compatibility is attributed to the structural similarity of FANA to natural nucleic acids. rsc.org

Key enzymatic activities demonstrated with FANA include:

Phosphorylation: T4 polynucleotide kinase (T4 PNK) can efficiently phosphorylate the 5'-hydroxyl group of FANA oligonucleotides, a critical step for subsequent ligation reactions. nih.govrsc.org

Ligation: T4 DNA ligase is capable of joining FANA fragments, facilitated by a DNA splint, allowing for the construction of longer FANA molecules from shorter, synthetically accessible pieces. rsc.orgresearchgate.net

Amplification: DNA polymerases, such as Tgo DNA polymerase, can perform polymerase chain reaction (PCR) using a mix of dNTPs and FANA triphosphates (fNTPs) to produce DNA-FANA chimeras. nih.govrsc.org

Transcription: T7 RNA polymerase can recognize DNA-FANA chimeric templates containing a T7 promoter, enabling the in vitro transcription of RNA molecules. nih.govrsc.org

The development of evolved polymerases that can efficiently synthesize FANA from a DNA template represents a significant breakthrough, opening the door to the in vitro evolution of functional FANA molecules like aptamers and "XNAzymes" with catalytic activities. nih.govoup.com

| Enzyme | Activity on FANA Substrates | Potential Application |

|---|---|---|

| T4 Polynucleotide Kinase (T4 PNK) | 5'-phosphorylation | Enabling enzymatic ligation; 5'-radiolabeling of FANA probes |

| T4 DNA Ligase | Ligation of FANA fragments | Construction of long FANA oligonucleotides and FANAzymes |

| Tgo DNA Polymerase (exo-) | Polymerase Chain Reaction (PCR) with fNTPs | Amplification of FANA-containing nucleic acids |

| T7 RNA Polymerase | RNA transcription from DNA-FANA templates | Synthesis of RNA with FANA-based regulatory elements |

| RNase H | Cleavage of RNA in FANA/RNA duplexes | Mechanism of action for FANA-based antisense oligonucleotides |

| Evolved XNA Polymerases (e.g., SFM5-7) | Synthesis of FANA from DNA templates | Enzymatic production of FANA oligonucleotides; In vitro evolution of FANA aptamers and enzymes |

Design of Novel Multi-Modified Nucleic Acid Architectures

The versatility of this compound allows for its incorporation into a variety of multi-modified nucleic acid architectures, leading to oligonucleotides with fine-tuned properties for specific applications. These designs often combine FANA with other chemical modifications to optimize activity, stability, and delivery.

Common architectural designs include:

Gapmers: These are chimeric antisense oligonucleotides that typically feature a central block of DNA or FANA flanked by "wings" of other modified nucleotides, such as 2'-O-methoxyethyl (MOE) or locked nucleic acid (LNA). The central gap is designed to be a substrate for RNase H, while the wings provide increased binding affinity and nuclease resistance. nih.gov FANA can be used in the wings to enhance these properties. nih.gov

Altimers: These designs feature alternating units of FANA and DNA, which has been shown to create highly potent RNase H-activating oligomers. genelink.com

Chimeric siRNAs: FANA has been incorporated into small interfering RNA (siRNA) duplexes. The combination of the rigid, RNA-like properties of modifications like 2'-F-RNA and the more flexible, DNA-like properties of FANA can result in siRNAs with high gene-silencing potency. genelink.com

Spherical Nucleic Acids (SNAs): FANA oligonucleotides have been conjugated to nanoparticles to create SNAs. nih.govrsc.org This architecture can improve biodistribution, cellular uptake, and gene-silencing activity compared to the free oligonucleotide. nih.govrsc.org

The ability to create these multi-modified structures allows for the rational design of nucleic acid-based tools and therapeutics with enhanced efficacy and drug-like properties. nih.govresearchgate.net

Emerging Applications in Synthetic Biology and Biotechnology